Free C6 Hydroxyl Handle: Orthogonality vs. Methyl 2,3,4,6-Tetra-O-benzyl-D-galactopyranoside
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside possesses exactly one free hydroxyl group at the C6 position, whereas the comparator Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside has zero free hydroxyls . This difference enables C6-specific functionalization such as oxidation to the corresponding uronic acid, silylation, or direct glycosylation at the primary alcohol. For example, the compound serves as a precursor for C6-selective oxidation in the synthesis of methyl (methyl α-D-galactopyranosid) uronate derivatives via CrO3-H2SO4-acetone oxidation of the unsubstituted 6-OH group, followed by esterification and hydrogenolysis of benzyl groups [1].
| Evidence Dimension | Number of Free Hydroxyl Groups |
|---|---|
| Target Compound Data | 1 (C6-OH only) |
| Comparator Or Baseline | Methyl 2,3,4,6-tetra-O-benzyl-D-galactopyranoside: 0 |
| Quantified Difference | Presence vs. absence of a chemically addressable primary alcohol handle |
| Conditions | Structural analysis by molecular formula comparison; C28H32O6 vs. C35H38O6 |
Why This Matters
This determines whether the compound can undergo C6-selective oxidation, silylation, tritylation, or glycosylation chain extension without additional deprotection steps.
- [1] Grishkovets, V. I.; Zemlyakov, A. E.; Chirva, V. Ya. Synthesis of methyl derivatives of uronic acids II. Synthesis of the 2,3-, 2,4-, and 2,4-di- and 2,3,4-tri-O-methyl ethers of methyl (methyl α-D-galactopyranosid) uronate. Chem. Nat. Compd. 1982. View Source
